molecular formula C3H3N3O B181404 1H-1,2,3-Triazole-4-carbaldehyde CAS No. 16681-68-8

1H-1,2,3-Triazole-4-carbaldehyde

Cat. No. B181404
CAS RN: 16681-68-8
M. Wt: 97.08 g/mol
InChI Key: MOLKLIYWXFEEJM-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carbaldehyde is a chemical compound that is widely used in the field of medicinal chemistry . It is a useful synthetic intermediate that plays an important role in the discovery of novel applications of the 1,2,3-triazole moiety .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazole-4-carbaldehyde involves a one-step multigram scale process . This process uses commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of 1H-1,2,3-Triazole-4-carbaldehyde with alkylamines has been further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-Triazole-4-carbaldehyde is complex and is often analyzed using various techniques . The structure is widely present in the literature, mainly due to the synthetic versatility of the formyl group .


Chemical Reactions Analysis

1H-1,2,3-Triazole-4-carbaldehyde is involved in various chemical reactions. For instance, it is commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol . This is followed by oxidation or hydrolysis .

Scientific Research Applications

1H-1,2,3-Triazole-4-carbaldehyde and its derivatives are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They are widely present in the literature, mainly due to the synthetic versatility of the formyl group .

  • Organic Synthesis

    • 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives are used as intermediates in various organic synthesis processes . For example, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles has been described .
    • The methods of application often involve reactions with commercially available compounds. For instance, the synthesis of FNPT makes use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
    • The outcomes of these applications include the creation of new organic compounds, which can be used in further reactions .
  • Protein Engineering

    • 1H-1,2,3-Triazole-4-carbaldehyde (TA4C) derivatives have been used for the modification of the N-terminus of proteins . This method enables site-specific conjugation of various functional molecules such as fluorophores, biotin, and polyethylene glycol attached to the triazole ring to the N-terminus .
    • The methods of application involve the preparation of a TA4C derivative with a functional group and the modification of the N-terminus of the protein with the TA4C derivative .
    • The outcomes of these applications include the development of pharmaceutical conjugates, bioimaging and medical diagnostics reagents, and protein-based materials .
  • Industrial Applications

    • 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives are used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
    • The methods of application often involve reactions with commercially available compounds .
    • The outcomes of these applications include the creation of new industrial materials .
  • Materials Science

    • 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives have found broad applications in materials science .
    • The methods of application often involve reactions with commercially available compounds .
    • The outcomes of these applications include the creation of new materials .
  • Pharmacological Properties

    • 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives have a diverse range of pharmacological properties associated with anti-inflammatory activity, antimicrobial activity, antihypertensive activity, anticancer activity, antiparasitic activity, CNS stimulants sedatives, antitubercular activity, antiviral activity, antioxidant activity, thymidine phosphorylase inhibitory activity, antimalarial activity, antimycotic activities, and diuretic activities .
    • The methods of application often involve reactions with commercially available compounds .
    • The outcomes of these applications include the development of new treatments for various diseases .
  • Synthesis of 1-Alkyl-4-Formyltriazoles

    • 1H-1,2,3-Triazole-4-carbaldehyde is used in the synthesis of 1-alkyl-4-formyltriazoles . This process involves a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent .
    • The method of application involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
    • The outcome of this application is the creation of 1-alkyl-4-formyltriazoles, which are useful synthetic intermediates .
  • Coordination Chemistry

    • Triazole-4-carbaldehydes have been synthesized as interesting ligands in coordination chemistry .
    • The methods of application often involve a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol .
    • The outcomes of these applications include the creation of new coordination compounds .
  • Polymer Chemistry

    • 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives have found applications in polymer chemistry .
    • The methods of application often involve reactions with commercially available compounds .
    • The outcomes of these applications include the creation of new polymers .
  • Supramolecular Chemistry

    • 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives have found applications in supramolecular chemistry .
    • The methods of application often involve reactions with commercially available compounds .
    • The outcomes of these applications include the creation of new supramolecular structures .
  • Fluorescent Imaging

    • 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives have found applications in fluorescent imaging .
    • The methods of application often involve reactions with commercially available compounds .
    • The outcomes of these applications include the creation of new fluorescent imaging agents .
  • Antimycotic Activities

    • 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives have shown antimycotic activities .
    • The methods of application often involve reactions with commercially available compounds .
    • The outcomes of these applications include the development of new treatments for various fungal diseases .

Safety And Hazards

While the specific safety and hazards of 1H-1,2,3-Triazole-4-carbaldehyde are not explicitly mentioned in the retrieved papers, it is generally recommended to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions of 1H-1,2,3-Triazole-4-carbaldehyde research could involve exploring its novel applications in the field of medicinal chemistry . Additionally, further exploration of its reaction with alkylamines could lead to new discoveries .

properties

IUPAC Name

2H-triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O/c7-2-3-1-4-6-5-3/h1-2H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLKLIYWXFEEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281102
Record name 2H-1,2,3-Triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazole-4-carbaldehyde

CAS RN

16681-68-8
Record name 1H-1,2,3-Triazole-5-carboxaldehyde
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Record name NSC 20115
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Record name 16681-68-8
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Record name 2H-1,2,3-Triazole-4-carbaldehyde
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Record name 1H-1,2,3-triazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
AC Cunha, AK Jordão, MCBV de Souza, VF Ferreira… - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C10H10N4O, is twisted about the Nring—Namine bond with the dihedral angle between the 1,2,3-triazolyl and N-bound phenyl rings being 79.14 (9). The C-bound …
Number of citations: 4 iucrdata.iucr.org
D Milićević, R Kimmel, D Urankar… - Acta Chimica …, 2020 - pdfs.semanticscholar.org
(1-(2, 4-Dioxo-1, 2, 3, 4-tetrahydroquinolin-3-yl)-1H-1, 2, 3-triazol-4-yl) methyl acetates substituted on nitrogen atom of quinolinedione moiety with propargyl group or (1-substituted 1H-1…
Number of citations: 1 pdfs.semanticscholar.org
MS Costa, N Boechat, EA Rangel, FC Da Silva… - Bioorganic & medicinal …, 2006 - Elsevier
The aim of this work was to describe the synthesis, the in vitro anti-Mycobacterium tuberculosis profile, and the structure–activity relationship (SAR) study of new N-substituted-phenyl-1,2…
Number of citations: 243 www.sciencedirect.com
A Pavani, TL Viveka - J. Appl. Chem, 2013 - Citeseer
Six triazole derivatives have been synthesized using p-toludine and p-anisidine as starting materials. Diazotization in presence of NaN3 and followed by cyclisation esterification with …
Number of citations: 2 citeseerx.ist.psu.edu
T Opsomer, K Valkeneers, A Ratković, W Dehaen - Organics, 2021 - mdpi.com
1,2,3-Triazole-4-carbaldehydes are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety. In this work, a one-…
Number of citations: 5 www.mdpi.com
MK Swamy, M Swapna, T Sandeep… - Russian Journal of …, 2019 - Springer
A series of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives has been synthesized by condensation of 1-phenyl-1H-1,2,3-triazole-4-…
Number of citations: 4 link.springer.com
D Gonzaga, MR Senger, FDC Da Silva… - European Journal of …, 2014 - Elsevier
Due to aging and increasingly overweight in human population, the incidence of non-insulin dependent diabetes mellitus (NIDDM or Type 2 DM) is increasing considerably. Therefore, …
Number of citations: 67 www.sciencedirect.com
RP Jadhav, AA Patil, VD Bobade - … of Chemistry-Section B (IJC-B), 2021 - op.niscpr.res.in
The manuscript reports synthesis and antimicrobial activity of several novel heterocyclic compounds in which 1, 4-disubstituted 1, 2, 3-triazole synthesized via click chemistry approach …
Number of citations: 2 op.niscpr.res.in
YQ Jiang, SH Jia, XY Li, YM Sun, W Li… - Journal of the …, 2017 - Wiley Online Library
For finding novel bioactive compounds with significant antifungal activities, 17 novel benzoxazole derivatives containing a 1,2,3‐triazole moiety were synthesized by the copper(II) …
Number of citations: 6 onlinelibrary.wiley.com
MM Demina, PS Novopashin, GI Sarapulova… - Russian journal of …, 2004 - Springer
Reactions of trimethylsilyl azide with 3-trimethylsilyl-2-propynal and 2-propynal were studied. X-Ray analysis of the molecular structure of 4-trimethylsilyl-1H-1,2,3-triazole-5-…
Number of citations: 20 link.springer.com

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